molecular formula C17H14ClFN2O3S B11402634 4-[(4-chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Cat. No.: B11402634
M. Wt: 380.8 g/mol
InChI Key: OQKLBOWJMGKIDQ-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a fluorophenyl group using a suitable fluorinating agent.

    Attachment of the Chlorobenzenesulfonyl Group: The final step involves the sulfonylation of the compound with a chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROBENZENESULFONYL)-4-FLUOROPHENYL-PIPERAZINE
  • N-(3-CHLORO-4-FLUOROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE

Uniqueness

4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and sulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClFN2O3S

Molecular Weight

380.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

InChI

InChI=1S/C17H14ClFN2O3S/c1-21(2)17-16(25(22,23)14-9-5-12(18)6-10-14)20-15(24-17)11-3-7-13(19)8-4-11/h3-10H,1-2H3

InChI Key

OQKLBOWJMGKIDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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